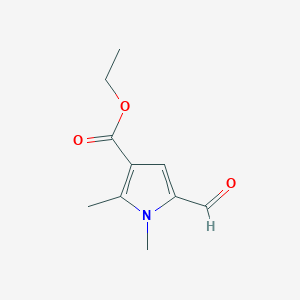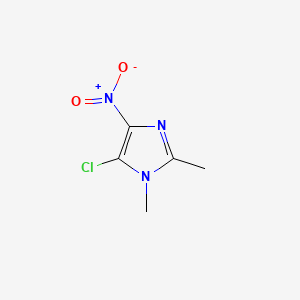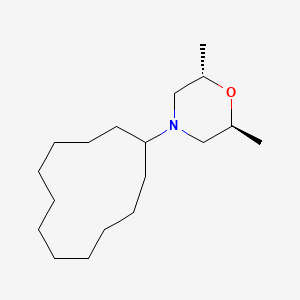![molecular formula C8H10N2O B3361097 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine CAS No. 911826-23-8](/img/structure/B3361097.png)
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine
Overview
Description
“3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine” is a chemical compound . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method was developed for obtaining diamino derivatives of pyrano [3,4- c ]pyridines and 5,6,7,8-tetrahydro-isoquinolines from 3-cyanopyridin-2 (1 H )-ones by Smiles rearrangement of the respective oxyacetamides .
Molecular Structure Analysis
The molecular structure of “3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine” can be represented by the SMILES string C1COC2=C (C1N)N=CC=C2 . This indicates that the compound contains a pyrano[2,3-b]pyridine ring system, which is a fused ring system containing a pyran ring and a pyridine ring .
Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Activated Inverse Electron Demand Diels–Alder Reactions : A study by Hajbi et al. (2007) describes the synthesis of polysubstituted 3,4-dihydro-2H-pyrano[2,3-b]pyridines using microwave-activated inverse electron demand Diels–Alder reactions. This method proved efficient for synthesizing compounds with diverse points on the bicyclic scaffold (Hajbi et al., 2007).
- General Synthetic Approach : Another study by Hajbi et al. (2008) reports a synthetic strategy for functionalized 3,4-dihydro-2H-pyrano[2,3-b]pyridines, involving intramolecular inverse-electron-demand Diels-Alder reactions and various cross-coupling reactions (Hajbi et al., 2008).
Therapeutic Potential
- Potential Hypertensive Activity : Kumar and Mashelker (2007) synthesized 1,2,4‐oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, indicating potential hypertensive activity (Kumar & Mashelker, 2007).
Advanced Chemical Reactions
- Microwave-Assisted Three-Component Reactions : Bi-Hui Xu et al. (2014) developed a method for synthesizing pyrano-fused pyrazolo[3,4-b]pyridine derivatives using microwave-assisted reactions, highlighting the efficiency of this approach for constructing complex molecular structures (Bi‐Hui Xu et al., 2014).
- Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) described a regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines using ultrasound irradiation, demonstrating a rapid and high-yield method for complex molecular construction (Nikpassand et al., 2010).
Novel Heterocyclic Systems
- Synthesis of Diverse Heterocycles : Melekhina et al. (2019) explored the condensation of primary amines with specific acetamides, leading to the synthesis of pyrrolo[3,4-b]pyridin-5-ones, indicating a versatile methodology for creating novel heterocyclic systems (Melekhina et al., 2019).
Future Directions
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-2,4,7H,3,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISPYYSYCMREFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one](/img/structure/B3361017.png)












